Methyl 2-amino-4-(difluoromethoxy)benzoate
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Overview
Description
Methyl 2-amino-4-(difluoromethoxy)benzoate: is an organic compound with the molecular formula C9H9F2NO3 It is a derivative of benzoic acid and contains both amino and difluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(difluoromethoxy)benzoate typically involves the esterification of 2-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-amino-4-(difluoromethoxy)benzoate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or difluoromethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 2-amino-4-(difluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-(difluoromethoxy)benzoate exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The amino and difluoromethoxy groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence the compound’s activity.
Comparison with Similar Compounds
- Methyl 2-amino-4-fluorobenzoate
- Methyl 4-amino-2-(difluoromethoxy)benzoate
Comparison:
- Methyl 2-amino-4-fluorobenzoate: This compound is similar but lacks the difluoromethoxy group, which may result in different chemical reactivity and biological activity.
- Methyl 4-amino-2-(difluoromethoxy)benzoate: This is an isomer with the amino and difluoromethoxy groups in different positions, leading to variations in its chemical and physical properties.
Properties
IUPAC Name |
methyl 2-amino-4-(difluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)6-3-2-5(4-7(6)12)15-9(10)11/h2-4,9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQGTKPDRIDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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